molecular formula C12H9BrO2 B1278711 4-(bromomethyl)naphthalene-1-carboxylic Acid CAS No. 30236-02-3

4-(bromomethyl)naphthalene-1-carboxylic Acid

Cat. No.: B1278711
CAS No.: 30236-02-3
M. Wt: 265.1 g/mol
InChI Key: FPUUDRJMMXKEMP-UHFFFAOYSA-N
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Description

4-(bromomethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . . It is characterized by a bromomethyl group attached to the naphthalene ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)naphthalene-1-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 4-methylnaphthalene followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Properties

IUPAC Name

4-(bromomethyl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUUDRJMMXKEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450574
Record name 4-(bromomethyl)naphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30236-02-3
Record name 4-(bromomethyl)naphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylnaphthoic acid (10 g, 54 mmol), N-bromosuccinimide (10 g, 56 mmol) and AIBN (100 mg) in CCl4 (250 mL) was refluxed for 3 hr. The reaction mixture was concentrated and dissolved in ethyl acetate. The organic layer was washed with water, brine and dried over MgSO4. Evaporation of the solvent gave the desired product (16 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
80%

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